molecular formula C11H12NO3P B14369371 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide CAS No. 91207-34-0

1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide

Cat. No.: B14369371
CAS No.: 91207-34-0
M. Wt: 237.19 g/mol
InChI Key: RRUGUKWYGLRCNS-UHFFFAOYSA-N
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Description

1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring structure. The presence of the nitrophenyl group and the phosphole oxide moiety contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides with different oxidation states, while reduction may produce amino derivatives.

Scientific Research Applications

1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitrophenyl group and the phosphole oxide moiety, which can participate in various chemical reactions. These interactions may affect biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    1H-Phosphole, 2,3-dihydro-4-methyl-1-(4-nitrophenyl)-, 1-oxide: Similar structure with the nitro group in a different position, affecting its chemical behavior.

Uniqueness

1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. This compound’s distinct properties make it valuable for various scientific research and industrial applications.

Properties

CAS No.

91207-34-0

Molecular Formula

C11H12NO3P

Molecular Weight

237.19 g/mol

IUPAC Name

4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C11H12NO3P/c1-9-5-6-16(15,8-9)11-4-2-3-10(7-11)12(13)14/h2-4,7-8H,5-6H2,1H3

InChI Key

RRUGUKWYGLRCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(CC1)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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